molecular formula C15H14N4O2 B7534089 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile

Cat. No. B7534089
M. Wt: 282.30 g/mol
InChI Key: CXQFGDJZHOWEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as M2PN and is a potent inhibitor of certain enzymes that play crucial roles in various biochemical processes.

Mechanism of Action

M2PN acts as a competitive inhibitor of the enzymes it targets. It binds to the active site of the enzyme and prevents its substrate from binding, thereby inhibiting its activity. The exact mechanism of action of M2PN varies depending on the specific enzyme it targets.
Biochemical and Physiological Effects:
M2PN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in models of Alzheimer's disease. M2PN has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of M2PN is its potency as an inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool for studying the enzymes it targets. However, one limitation of M2PN is its specificity. It may also inhibit other enzymes that are structurally similar to its target, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on M2PN. One area of interest is the development of more specific inhibitors that target only the enzymes of interest. Another area of interest is the investigation of the potential therapeutic applications of M2PN in various diseases. Additionally, the development of new methods for synthesizing M2PN and other related compounds may lead to the discovery of new inhibitors with improved properties.

Synthesis Methods

The synthesis of M2PN involves the reaction of 2-pyridin-2-ylethylamine with 2-chloro-5-nitrobenzonitrile. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

M2PN has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of certain enzymes that play crucial roles in various biochemical processes such as protein phosphorylation, DNA replication, and cell cycle regulation. M2PN has been used in studies to investigate the role of these enzymes in various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-[methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18(9-7-13-4-2-3-8-17-13)15-6-5-14(19(20)21)10-12(15)11-16/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQFGDJZHOWEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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